molecular formula C21H17N3O2S B11589809 (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11589809
M. Wt: 375.4 g/mol
InChI Key: LPTZPQMRACBHDF-AQTBWJFISA-N
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Description

(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group attached to the thiazole ring The presence of an allyloxy group and a methylphenyl group further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring can be formed by reacting the thiazole intermediate with hydrazine and an appropriate aldehyde.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced by reacting the triazole intermediate with 4-(allyloxy)benzaldehyde under basic conditions.

    Final Cyclization: The final cyclization step involves the reaction of the intermediate with 2-methylphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Cyclization: Catalysts such as acids or bases, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique structure and potential biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe or tool in biological research to study various biochemical pathways and processes.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[4-(methoxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.

    (5Z)-5-[4-(ethoxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with an ethoxy group instead of an allyloxy group.

    (5Z)-5-[4-(propoxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a propoxy group instead of an allyloxy group.

Uniqueness

The uniqueness of (5Z)-5-[4-(allyloxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O2S/c1-3-12-26-16-10-8-15(9-11-16)13-18-20(25)24-21(27-18)22-19(23-24)17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3/b18-13-

InChI Key

LPTZPQMRACBHDF-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2

Origin of Product

United States

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